BenchChemオンラインストアへようこそ!

Ethyl bicyclo[3.1.0]hexane-3-carboxylate

Conformational restriction Receptor selectivity Drug design

Ethyl bicyclo[3.1.0]hexane-3-carboxylate (CAS 1509328-66-8) is a bicyclic carbocyclic ester building block characterized by a strained bicyclo[3.1.0]hexane core fused with a cyclopropane ring and an ethyl carboxylate substituent at the 3-position. The compound has molecular formula C9H14O2, molecular weight 154.206 g/mol, and exists as a pale-yellow to yellow-brown liquid with a predicted density of 1.1±0.1 g/cm³ and a predicted boiling point of 200.4±8.0 °C at 760 mmHg.

Molecular Formula C9H14O2
Molecular Weight 154.21 g/mol
CAS No. 1509328-66-8
Cat. No. B1470498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl bicyclo[3.1.0]hexane-3-carboxylate
CAS1509328-66-8
Molecular FormulaC9H14O2
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2CC2C1
InChIInChI=1S/C9H14O2/c1-2-11-9(10)8-4-6-3-7(6)5-8/h6-8H,2-5H2,1H3
InChIKeyKJGNDKYUUHJMKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Bicyclo[3.1.0]hexane-3-carboxylate (CAS 1509328-66-8) — Structural and Procurement Baseline


Ethyl bicyclo[3.1.0]hexane-3-carboxylate (CAS 1509328-66-8) is a bicyclic carbocyclic ester building block characterized by a strained bicyclo[3.1.0]hexane core fused with a cyclopropane ring and an ethyl carboxylate substituent at the 3-position [1]. The compound has molecular formula C9H14O2, molecular weight 154.206 g/mol, and exists as a pale-yellow to yellow-brown liquid with a predicted density of 1.1±0.1 g/cm³ and a predicted boiling point of 200.4±8.0 °C at 760 mmHg . Commercial availability of the compound typically ranges from 97% purity specification, with packaging sizes from 100 mg to 1 g from multiple international vendors, and ambient storage conditions are generally recommended .

Ethyl Bicyclo[3.1.0]hexane-3-carboxylate — Why In-Class Substitution Is Scientifically Invalid


Within the broader class of carbocyclic esters, ethyl bicyclo[3.1.0]hexane-3-carboxylate cannot be substituted by structurally simpler analogs such as ethyl cyclohexanecarboxylate, ethyl cyclopentanecarboxylate, or even acyclic ethyl esters without fundamentally altering the conformational and steric properties of the target molecule. The fused cyclopropane ring in the bicyclo[3.1.0]hexane framework imposes a rigid, locked conformation that restricts bond rotation and substituent orientation—a property exploited in medicinal chemistry for conformational constraint to enhance target selectivity and potency [1]. Substitution with a flexible cyclohexane or cyclopentane ester eliminates this constrained topology entirely, altering pharmacophore presentation and potentially abolishing the specific receptor interactions that the bicyclo[3.1.0]hexane scaffold was selected to achieve [2]. Furthermore, 3-position carboxylate substitution in this scaffold positions the ester moiety at a stereochemically defined vector relative to the cyclopropane ring, a geometric feature not reproducible with monocyclic or acyclic alternatives.

Ethyl Bicyclo[3.1.0]hexane-3-carboxylate — Comparative Quantitative Evidence for Scientific Selection


Conformational Constraint vs. Flexible Monocyclic Analogs — Impact on Target Selectivity

The bicyclo[3.1.0]hexane scaffold confers conformational rigidity that can dramatically enhance target selectivity compared to flexible analogs. In a study of GABA uptake inhibitors, conformational restriction using the bicyclo[3.1.0]hexane backbone transformed a non-selective lead compound into the first highly selective BGT-1 inhibitor. The flexible GABA analog 3 exhibited activity across multiple GABA transporters, whereas the bicyclo[3.1.0]hexane-constrained analog 4 achieved an IC50 of 0.59 μM against BGT-1 with substantially improved selectivity over other GABA transporter subtypes (GAT-1, GAT-2, GAT-3) [1]. While this study employed an amino-substituted bicyclo[3.1.0]hexane rather than the 3-carboxylate ethyl ester, it demonstrates the class-wide effect of the bicyclo[3.1.0]hexane framework in enforcing a bioactive conformation that flexible cyclohexane or cyclopentane analogs cannot achieve.

Conformational restriction Receptor selectivity Drug design

Predicted Physicochemical Properties vs. Monocyclic Ester Comparators

Computational predictions indicate that ethyl bicyclo[3.1.0]hexane-3-carboxylate possesses physicochemical properties that differ meaningfully from monocyclic ester comparators. The compound exhibits a predicted density of 1.1±0.1 g/cm³ and a predicted boiling point of 200.4±8.0 °C at 760 mmHg . In comparison, ethyl cyclohexanecarboxylate (CAS 3289-28-9) has a reported density of 0.936 g/cm³ and a boiling point of 196 °C at 760 mmHg, while ethyl cyclopentanecarboxylate (CAS 5453-85-4) has a density of 0.973 g/cm³ and a boiling point of 174–175 °C . The higher predicted density of the bicyclo[3.1.0]hexane derivative reflects the increased molecular compactness and strain energy inherent to the fused cyclopropane ring system—a structural feature absent in monocyclic alternatives. Additionally, the bicyclo[3.1.0]hexane framework introduces a cyclopropane moiety that can enhance metabolic stability by resisting cytochrome P450-mediated oxidation, a known liability of unsubstituted cyclohexane rings [1].

Physicochemical properties Drug-likeness Lead optimization

Synthetic Accessibility and Cost Differentiation vs. 2-Azabicyclo[3.1.0]hexane Analogs

Ethyl bicyclo[3.1.0]hexane-3-carboxylate offers a distinct synthetic and procurement advantage compared to heteroatom-containing bicyclo[3.1.0]hexane analogs such as 2-azabicyclo[3.1.0]hexane-3-carboxylate derivatives. The all-carbon framework of ethyl bicyclo[3.1.0]hexane-3-carboxylate eliminates the additional synthetic complexity and cost associated with nitrogen incorporation and subsequent protection/deprotection steps required for aza-analogs. Commercial pricing data indicate that ethyl bicyclo[3.1.0]hexane-3-carboxylate is available at approximately 85–139 EUR per 100–250 mg from multiple vendors, positioning it as an economically accessible carbocyclic constrained building block . In contrast, chiral 2-azabicyclo[3.1.0]hexane-3-carboxylate derivatives (e.g., CAS 214193-12-1) typically command significantly higher prices due to the additional synthetic steps and chiral resolution requirements inherent to their preparation . The all-carbon scaffold also avoids the basic nitrogen center that can introduce unwanted hydrogen-bonding interactions, pKa-dependent ionization states, and potential hERG liability in drug discovery programs, making it a more neutral and versatile template for early-stage SAR exploration [1].

Synthetic accessibility Procurement cost Building block selection

Ethyl Bicyclo[3.1.0]hexane-3-carboxylate — Evidence-Backed Application Scenarios for Procurement Decision-Making


Conformationally Constrained Scaffold for Receptor Selectivity Optimization

Ethyl bicyclo[3.1.0]hexane-3-carboxylate serves as a starting material or intermediate for the construction of conformationally restricted ligands in medicinal chemistry programs. The rigid bicyclo[3.1.0]hexane framework enforces a fixed spatial orientation of substituents, which can enhance target selectivity and potency relative to flexible monocyclic or acyclic analogs. This application is directly supported by literature demonstrating that bicyclo[3.1.0]hexane-constrained analogs can achieve sub-micromolar potency and first-in-class selectivity for specific receptor subtypes (e.g., BGT-1 with IC50 = 0.59 μM) where flexible analogs exhibit promiscuous binding across multiple targets [1].

Carbocyclic Nucleoside and Nucleotide Mimetic Synthesis

The bicyclo[3.1.0]hexane scaffold has been extensively validated as a conformationally locked ribose mimic in carbocyclic nucleoside analogs. Ethyl bicyclo[3.1.0]hexane-3-carboxylate can be elaborated into functionalized bicyclo[3.1.0]hexane templates for incorporation into adenosine receptor ligands, P2Y receptor antagonists, and kinase inhibitors. The 3-carboxylate ethyl ester provides a synthetic handle for further derivatization while maintaining the rigid Northern (N)-locked conformation that is critical for achieving receptor subtype selectivity and enhanced metabolic stability [2].

Building Block for Fragment-Based and Diversity-Oriented Synthesis

As a commercially available, all-carbon constrained building block with a 97% purity specification, ethyl bicyclo[3.1.0]hexane-3-carboxylate is suitable for inclusion in fragment libraries and diversity-oriented synthesis campaigns. Its moderate molecular weight (154.2 g/mol) and the presence of a versatile ethyl ester functional group enable straightforward coupling, reduction, or hydrolysis to generate diverse analogs while maintaining the conformational rigidity of the bicyclo[3.1.0]hexane core. The compound's ambient storage compatibility and ready availability from multiple vendors support reproducible, high-throughput synthesis workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl bicyclo[3.1.0]hexane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.